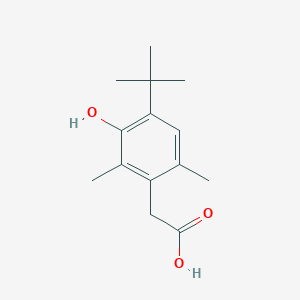

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Overview

Description

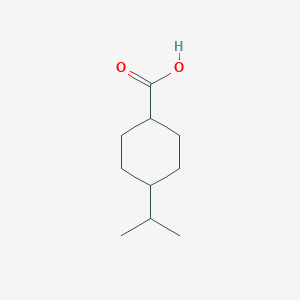

“2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” is a hydrophobic carboxylic acid with an empirical formula of C14H20O3 and a molecular weight of 236.31 . It is also known as TBHPAA.

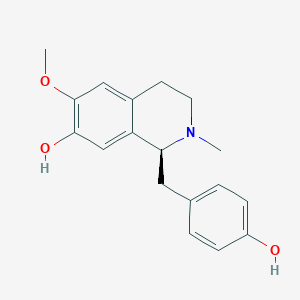

Molecular Structure Analysis

The molecular structure of “2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” is characterized by a carboxylic acid group attached to a phenyl ring, which is further substituted with tert-butyl, hydroxy, and dimethyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” are largely determined by its molecular structure. As a carboxylic acid, it is expected to exhibit the typical properties of this class of compounds, including the ability to form hydrogen bonds .Scientific Research Applications

Pharmaceutical Reference Standards

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid: is used as a certified reference material in pharmaceutical research . It serves as a standard for the calibration of analytical instruments, quantification of drug substances, and quality control of pharmaceutical products.

Impurity Profiling

This compound is identified as an impurity, specifically Oxymetazoline impurity D (PhEur) . Its identification and quantification are crucial for the purity assessment of pharmaceuticals, ensuring the safety and efficacy of the drugs.

Synthetic Chemistry

The compound’s structure suggests its utility in synthetic chemistry, particularly in the synthesis of complex molecules. Its benzylic position is reactive and can undergo various chemical transformations, such as free radical bromination and nucleophilic substitution .

Biological Activity Research

Research into derivatives of this compound, such as those linked to secondary amines and pharmacophore γ-aminobutyric acid, indicates potential biological activity. These derivatives could be explored for their therapeutic properties .

Material Science

In material science, the compound could be investigated for its role in the stabilization of polymers. Its phenolic structure may impart antioxidant properties, which are valuable in enhancing the durability of materials .

Analytical Method Development

The compound is used in the development of new analytical methods. Its unique structure can be utilized to test the precision and accuracy of chromatographic techniques, which are essential for the analysis of complex mixtures in various research fields .

properties

IUPAC Name |

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKABAZTVCKJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.